REACTION_SMILES
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[Br-:1].[CH2:30]1[c:31]2[c:32]([cH:33][cH:34][cH:35][cH:36]2)[CH2:37][CH2:38][CH2:39]1.[c:2]1([CH:8]([C:9]([F:10])([F:11])[F:12])[O:13][P+:14]([N:15]([CH2:16][CH3:17])[CH2:18][CH3:19])([N:20]([CH2:21][CH3:22])[CH2:23][CH3:24])[N:25]([CH2:26][CH3:27])[CH2:28][CH3:29])[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[c:2]1([CH2:8][C:9]([F:10])([F:11])[F:12])[cH:3][cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)CCCC2
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Name
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CCN(CC)[P+](OC(c1ccccc1)C(F)(F)F)(N(CC)CC)N(CC)CC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)[P+](OC(c1ccccc1)C(F)(F)F)(N(CC)CC)N(CC)CC
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Name
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Type
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product
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Smiles
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FC(F)(F)Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |